N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide
Description
N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, a carboxamide group, and a substituted oxolane moiety
Properties
IUPAC Name |
N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-9-12(11(2)18-10)15-6-4-7-16-14(17)13-5-3-8-19-13/h3,5,8,10-12,15H,4,6-7,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCMVGOEXVAUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)NCCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxolane Moiety: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Amination: The oxolane derivative is then subjected to amination with a suitable amine, such as 3-aminopropylamine, under controlled conditions to form the intermediate.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be explored for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the thiophene ring, in particular, is known to contribute to various biological activities.
Industry
In materials science, thiophene derivatives are often used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This compound could be investigated for similar applications.
Mechanism of Action
The mechanism of action for any biological activity of N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide would depend on its interaction with specific molecular targets. For instance, if it exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog without the oxolane moiety.
2,5-Dimethyloxolane derivatives: Compounds with similar oxolane structures but different substituents.
Other Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its esters.
Uniqueness
N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide is unique due to the combination of the thiophene ring and the substituted oxolane moiety. This dual functionality can impart distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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